molecular formula C13H14N2OS B1487643 (3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 1275561-25-5

(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone

Cat. No. B1487643
M. Wt: 246.33 g/mol
InChI Key: RMQKFNHKPXOJAI-UHFFFAOYSA-N
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Description

3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone, also known as 3APB, is a novel synthetic compound belonging to the class of substituted benzothiophenes. It is a synthetic stimulant drug that is structurally related to amphetamine, and has been reported to have similar effects. 3APB has been used in scientific research to study the effects of stimulants on the body, as well as to explore potential therapeutic applications.

Scientific Research Applications

Crystallographic Analysis

The study of the crystal structures of bis(benzo[b]thiophen-2-yl)methane derivatives, including bis(benzo[b]thiophen-2-yl)methanone, reveals insights into their conformational similarities and crystal packing characteristics. These analyses shed light on the edge-to-face interactions and S...π contacts, which are crucial for understanding the chemical reactivity and potential applications of these compounds in material science and pharmaceuticals (Katzsch, Gruber, & Weber, 2016).

Synthetic Applications

The synthesis and reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone have been explored, demonstrating its potential as a precursor for the functionalization of benzo[b]thiophene derivatives. This work highlights the versatility of such compounds in organic synthesis, providing pathways for the development of new pharmaceutical agents and materials (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Antimicrobial Activity

Substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones have been synthesized and screened for their antibacterial and antifungal activities. The study of these compounds contributes to the search for new antimicrobial agents, emphasizing the importance of structural modifications in enhancing biological activities (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

Fluorescence Properties

An analysis of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones explored their electronic absorption, excitation, and fluorescence properties. This study is significant for the development of new fluorescent materials and sensors, showcasing the impact of structural and environmental factors on spectroscopic properties (Al-Ansari, 2016).

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1-benzothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c14-10-5-6-15(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10H,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQKFNHKPXOJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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